molecular formula C13H16ClNO2 B1477109 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one CAS No. 2098015-84-8

2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one

Cat. No. B1477109
CAS RN: 2098015-84-8
M. Wt: 253.72 g/mol
InChI Key: QBEFJPAHZNYHIX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, also known as CMIB, is a synthetic organic compound that is used in a variety of scientific research applications. CMIB is a member of the indoline family of compounds and is a white, crystalline solid with a melting point of approximately 73°C. It has a molecular weight of 230.6 g/mol and a molecular formula of C₁₀H₁₃ClN₂O. CMIB is soluble in chloroform, methanol, and water and is relatively stable under normal conditions.

Scientific Research Applications

Neuroprotective Agent for Ischemic Stroke

The compound has been evaluated for its potential as a neuroprotective agent in the treatment of ischemic stroke. In studies, indoline derivatives, which include the structure of 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, have shown significant protective effects against oxidative stress-induced cell death and inflammation. They have been found to improve cell survival rates in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage models and reduce cerebral infarction rates in animal models .

Alzheimer’s Disease Treatment

Indoline derivatives have been designed to act as acetylcholine esterase (AChE) inhibitors, a therapeutic target for Alzheimer’s disease (AD). These compounds, by incorporating structural features similar to known AChE inhibitors like donepezil, have shown potential in inhibiting AChE activity. This inhibition is crucial for managing symptoms of AD, as it can help increase the levels of neurotransmitters affected by the disease .

Antioxidant Applications

In the context of antioxidant properties, indoline derivatives have been tested for their ability to protect cells from oxidative damage. This is particularly relevant in conditions where oxidative stress is a contributing factor, such as in neurodegenerative diseases and ischemic events. The derivatives have demonstrated significant protective effects in antioxidant assays .

Anticancer Activity

Some indoline derivatives have been explored for their anticancer properties. They have been tested against various human cancer cell lines, showing strong cytotoxicity. This suggests that compounds like 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one could be promising candidates for further development as anticancer agents, potentially offering new avenues for cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of indoline derivatives has been investigated, particularly in the context of neuroinflammation associated with ischemic stroke. These compounds have been shown to lower the secretion of inflammatory cytokines, which play a significant role in the progression of inflammation and related pathologies .

Antimicrobial Applications

Indoline compounds have been noted for their role as antimicrobial agents. While specific studies on 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one are not detailed, related structures have demonstrated importance in this field, suggesting potential applications in combating microbial infections .

Antioxidative Reagents

Beyond their direct antioxidant effects, indoline derivatives have been recognized for their role as antioxidative reagents. This implies their use in various industrial and research settings where antioxidative properties are required, such as in the stabilization of products or materials sensitive to oxidation .

Antibiotic and Anticancer Reagents

The structural versatility of indoline derivatives allows them to be used as antibiotic and anticancer reagents. Their interaction with biological targets relevant to microbial growth and cancer cell proliferation makes them valuable in the development of new therapeutic strategies .

properties

IUPAC Name

2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-10(14)13(16)15-8-7-9-11(15)5-4-6-12(9)17-2/h4-6,10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFJPAHZNYHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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